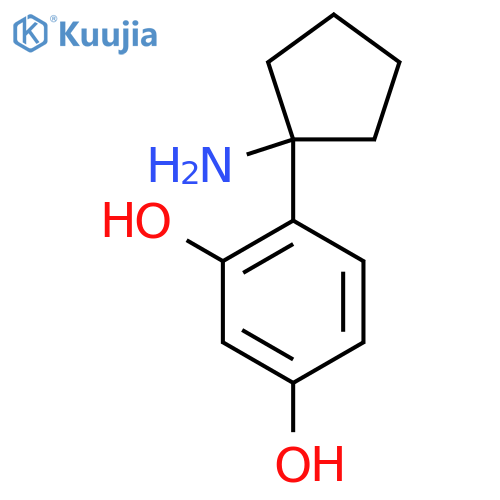Cas no 1542479-44-6 (4-(1-aminocyclopentyl)benzene-1,3-diol)

1542479-44-6 structure
商品名:4-(1-aminocyclopentyl)benzene-1,3-diol
4-(1-aminocyclopentyl)benzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 4-(1-aminocyclopentyl)benzene-1,3-diol
- 1542479-44-6
- EN300-1736521
-
- インチ: 1S/C11H15NO2/c12-11(5-1-2-6-11)9-4-3-8(13)7-10(9)14/h3-4,7,13-14H,1-2,5-6,12H2
- InChIKey: ZBBPYLNGJSVQPW-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=CC=1C1(CCCC1)N)O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 66.5Ų
4-(1-aminocyclopentyl)benzene-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736521-0.5g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 0.5g |
$974.0 | 2023-09-20 | ||
| Enamine | EN300-1736521-0.25g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 0.25g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1736521-1.0g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 1g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1736521-0.1g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 0.1g |
$892.0 | 2023-09-20 | ||
| Enamine | EN300-1736521-0.05g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 0.05g |
$851.0 | 2023-09-20 | ||
| Enamine | EN300-1736521-1g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 1g |
$1014.0 | 2023-09-20 | ||
| Enamine | EN300-1736521-5g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1736521-2.5g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 2.5g |
$1988.0 | 2023-09-20 | ||
| Enamine | EN300-1736521-10.0g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 10g |
$4360.0 | 2023-06-04 | ||
| Enamine | EN300-1736521-5.0g |
4-(1-aminocyclopentyl)benzene-1,3-diol |
1542479-44-6 | 5g |
$2940.0 | 2023-06-04 |
4-(1-aminocyclopentyl)benzene-1,3-diol 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
1542479-44-6 (4-(1-aminocyclopentyl)benzene-1,3-diol) 関連製品
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
